molecular formula C6H10N2O2 B13788075 N-Nitrosoallyl-2-oxopropylamine CAS No. 91308-71-3

N-Nitrosoallyl-2-oxopropylamine

Cat. No.: B13788075
CAS No.: 91308-71-3
M. Wt: 142.16 g/mol
InChI Key: MATYBIXNDNXYMI-UHFFFAOYSA-N
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Description

N-Nitrosoallyl-2-oxopropylamine is a nitrosamine compound with the molecular formula C6H10N2O2. This chemical is provided for research purposes within the scientific community. This compound is of significant interest in toxicology and cancer research, particularly in studies investigating the metabolic activation and carcinogenic potential of β-keto nitrosamines. Research on structurally similar compounds, such as N-nitrosobis(2-oxopropyl)amine (BOP), has shown that these agents require metabolic activation to form mutagenic intermediates . Studies utilizing pancreatic acinar cells from animal models have demonstrated that related nitrosamines can be metabolically converted into forms that are mutagenic for standard testing cell lines like Chinese hamster V79 cells, providing a model to study organ-specific carcinogenesis . The compound's profile is relevant for researchers exploring the relationship between chemical structure and carcinogenic activity, a key area in nitrosamine toxicology . Disclaimer: This product is intended and sold for Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or personal use of any kind. All handling and use of this material must be performed by qualified professionals in a laboratory setting, in accordance with applicable health and safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

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IUPAC Name

N-(2-oxopropyl)-N-prop-2-enylnitrous amide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2/c1-3-4-8(7-10)5-6(2)9/h3H,1,4-5H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MATYBIXNDNXYMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN(CC=C)N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8021016
Record name 1-(Nitroso-2-propen-1-ylamino)-2-propanone
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URL https://comptox.epa.gov/dashboard/DTXSID8021016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91308-71-3
Record name N-Nitrosallyl-2-oxopropylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091308713
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Nitroso-2-propen-1-ylamino)-2-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8021016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Derivatization Studies

Elucidation of Reaction Mechanisms for N-Nitrosoallyl-2-oxopropylamine Synthesis

The synthesis of N-nitrosamines typically involves the reaction of a secondary amine with a nitrosating agent, most commonly nitrous acid (HONO), which is often generated in situ from a nitrite (B80452) salt (like sodium nitrite) and a strong acid. The generally accepted mechanism for N-nitrosation proceeds as follows:

Formation of the Nitrosating Agent: In an acidic medium, the nitrite ion is protonated to form nitrous acid. Further protonation and subsequent loss of a water molecule can generate the highly reactive nitrosonium ion (NO⁺) or dinitrogen trioxide (N₂O₃), which act as the electrophilic nitrosating species.

Nucleophilic Attack: The secondary amine, in this case, allyl-2-oxopropylamine, would act as a nucleophile. The lone pair of electrons on the nitrogen atom attacks the electrophilic nitrogen of the nitrosating agent.

Deprotonation: The resulting intermediate is a protonated N-nitrosamine. A weak base, such as water or the counterion of the acid, removes a proton from the nitrogen atom to yield the final this compound product.

Kinetic studies, trapping of intermediates, and computational modeling would be necessary to fully elucidate the specific mechanistic details for the synthesis of this compound.

Development of Novel Synthetic Routes to this compound

While the classical nitrosation of the corresponding secondary amine is the most direct conceptual route, the development of novel synthetic pathways could offer advantages in terms of yield, selectivity, and safety.

Stereoselective and Regioselective Synthetic Approaches

The structure of this compound contains an allyl group, which presents opportunities for stereoselective and regioselective reactions.

Stereoselective Approaches: If the synthetic precursor to allyl-2-oxopropylamine contains chiral centers, or if chiral reagents are used, it might be possible to develop stereoselective syntheses of enantiomerically enriched this compound. This could involve asymmetric catalysis in the formation of the amine precursor.

Regioselective Approaches: Regioselectivity would be a key consideration in reactions involving the allyl group. For instance, addition reactions to the double bond could potentially occur at either of the two carbons. Controlling the regioselectivity of such reactions would be crucial for synthesizing specific derivatives. nih.govnih.govorganic-chemistry.orgmdpi.commdpi.com

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound would focus on minimizing environmental impact and improving safety. nih.govchemijournal.comresearchgate.netmdpi.com Key considerations would include:

Atom Economy: Designing the synthesis to maximize the incorporation of all starting materials into the final product. chemijournal.com

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids.

Catalysis: Employing catalytic methods instead of stoichiometric reagents to reduce waste and improve efficiency. mdpi.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.

Waste Prevention: Developing processes that minimize or eliminate the formation of waste products. chemijournal.com

Synthesis of Isotopically Labeled Analogues for Mechanistic Investigations

The synthesis of isotopically labeled this compound, for example, with ¹⁵N in the nitroso group or ¹³C or ²H (deuterium) at specific positions in the allyl or oxopropyl chains, would be invaluable for mechanistic studies. These labeled compounds could be used in:

Mass Spectrometry (MS): To trace the fragmentation patterns and elucidate the structure of metabolic products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To probe the electronic environment of specific atoms and to follow the course of reactions.

Kinetic Isotope Effect Studies: To determine the rate-determining steps of reactions involving the labeled positions.

Derivatization Strategies for Structural Modification and Functional Probe Design

Systematic structural modification of this compound could lead to the development of derivatives with altered properties or the creation of functional probes for biological studies. Strategies could include:

Modification of the Allyl Group: Reactions such as hydrogenation, halogenation, epoxidation, or dihydroxylation of the double bond.

Modification of the Ketone Group: Reduction to a secondary alcohol, conversion to an imine or oxime, or reaction with organometallic reagents.

Introduction of Reporter Groups: Attaching fluorescent tags, biotin, or other reporter molecules to create probes for detecting interactions with biological macromolecules.

Exploration of this compound as a Synthetic Reagent in Organic Chemistry

The potential of this compound as a reagent in organic synthesis has not been explored. Based on the known reactivity of other N-nitrosamines, it could potentially be used in:

Generation of Diazoalkanes: Under certain conditions, N-nitrosamines can be converted to diazoalkanes, which are versatile reagents for cyclopropanation and other reactions.

α-Functionalization: The protons on the carbons adjacent to the nitroso group can be acidic, allowing for deprotonation and subsequent reaction with electrophiles.

Radical Reactions: N-nitrosamines can be sources of radicals under photolytic or thermolytic conditions.

Further research is required to investigate these possibilities and to determine if this compound or its derivatives have any utility as synthetic reagents. scilit.com

Mechanistic Studies of Biotransformation and Metabolism

Enzymatic Activation Pathways of N-Nitrosoallyl-2-oxopropylamine and Analogues

The biological activity of N-nitrosamines is intrinsically linked to their metabolic activation, a process predominantly catalyzed by a superfamily of enzymes. This activation is a prerequisite for the formation of reactive electrophilic intermediates capable of interacting with cellular macromolecules.

Role of Cytochrome P450 Enzymes in Nitrosamine (B1359907) Metabolism

The cytochrome P450 (CYP) superfamily of enzymes plays a pivotal role in the metabolic activation of N-nitrosamines. impactfactor.orgpjoes.com These enzymes catalyze the hydroxylation of the carbon atom adjacent (at the α-position) to the N-nitroso group, a crucial initial step in the biotransformation cascade. researchgate.net This α-hydroxylation results in the formation of unstable α-hydroxynitrosamines. researchgate.net

Studies on a range of N-alkylnitrosamines have demonstrated the specific involvement of several CYP isozymes, including CYP2E1, CYP2A6, and CYP1A1. nih.gov For instance, N-alkylnitrosamines with shorter alkyl chains are primarily activated by CYP2E1. nih.gov As the length of the alkyl chain increases, the contribution of CYP2A6 becomes more significant. nih.gov CYP1A1 has also been shown to play a major role in the metabolic activation of certain N-alkylnitrosamines like N-nitrosodibutylamine (NDBA). nih.gov Given the structure of this compound, it is highly probable that these same CYP enzymes are involved in its metabolic activation.

The activation of the related compound, N-nitrosobis(2-oxopropyl)amine (BOP), has been demonstrated in liver homogenates, further implicating hepatic CYP enzymes in the metabolism of such structures. nih.gov

Identification and Characterization of Other Metabolic Enzymes

While cytochrome P450 enzymes are the primary drivers of nitrosamine activation, other enzyme systems can also participate in their metabolism. For instance, after the initial CYP-mediated hydroxylation, subsequent conjugation reactions can occur. These are phase II metabolic processes that generally facilitate the detoxification and excretion of metabolites.

In the metabolism of N-nitroso(2-hydroxypropyl)(2-oxopropyl)amine (HPOP), a metabolite of BOP, microsomal glucuronyl transferases and cytosolic sulfotransferases have been shown to catalyze the conjugation of the hydroxyl group with glucuronic acid and sulfate, respectively. nih.gov These conjugation pathways represent a detoxification route, leading to more water-soluble and readily excretable products. pjoes.com Species-specific differences in the activity of these conjugating enzymes have been observed, highlighting the complexity of nitrosamine metabolism. nih.gov

Substrate Specificity and Enzyme Kinetics in Biotransformation Processes

The efficiency and pathway of nitrosamine metabolism are influenced by the substrate specificity and kinetic parameters of the involved enzymes. For example, studies on the E and Z isomers of N-nitroso-N-methyl-(2-oxopropyl)amine (NMOP) revealed that the E isomer is preferentially metabolized by rat hepatocytes. nih.govresearchgate.net This stereoselectivity indicates a specific orientation of the substrate within the enzyme's active site is required for efficient metabolism.

The kinetic parameters of CYP-mediated reactions with nitrosamines can vary significantly depending on the specific CYP isoform and the structure of the nitrosamine. For other nitrosamines, Km values in the micromolar range have been reported, indicating a high affinity of the enzymes for these substrates. The metabolic rate can also be influenced by the presence of inducers or inhibitors of CYP enzymes.

Table 1: Cytochrome P450 Isozymes Involved in the Activation of N-Alkylnitrosamines

N-AlkylnitrosaminePrimary Activating CYP Isozyme(s)
N-nitrosodimethylamine (NDMA)CYP2E1
N-nitrosodiethylamine (NDEA)CYP2A6
N-nitrosodipropylamine (NDPA)CYP2A6
N-nitrosodibutylamine (NDBA)CYP1A1, CYP2A6

This table is based on data from studies on various N-alkylnitrosamines and provides an inferred model for the potential metabolism of this compound.

Characterization of this compound Metabolites

The biotransformation of this compound is expected to generate a series of metabolites, including highly reactive intermediates and more stable hydroxylated and oxidized products.

Identification of Reactive Intermediates

The initial α-hydroxylation of N-nitrosamines by cytochrome P450 enzymes generates unstable α-hydroxynitrosamines. researchgate.net These intermediates can undergo spontaneous decomposition to form diazonium ions and aldehydes. researchgate.net In the case of this compound, hydroxylation at the α-carbon of the allyl group would lead to an unstable intermediate that could decompose to an allyl diazonium ion and 2-oxopropanal. Similarly, hydroxylation at the α-carbon of the 2-oxopropyl group would yield a 2-oxopropyl diazonium ion and glyoxal. These diazonium ions are potent alkylating agents, capable of reacting with nucleophilic sites on cellular macromolecules.

Further oxidation of the unstable α-hydroxynitrosamines can lead to the formation of nitrosamides, which are also considered reactive metabolites. nih.gov

Hydroxylation and Oxidation Pathways

Beyond the initial activating α-hydroxylation, other positions on the this compound molecule can also be subject to enzymatic modification. Hydroxylation can occur at the β-position of the alkyl chains, leading to the formation of more stable alcohol metabolites. For instance, the metabolism of N-nitrosobis(2-oxopropyl)amine (BOP) is known to produce N-nitroso(2-hydroxypropyl)(2-oxopropyl)amine (HPOP). nih.gov It is therefore plausible that this compound could be metabolized to hydroxylated derivatives on either the allyl or the 2-oxopropyl side chain.

These hydroxylated metabolites can then undergo further oxidation. For example, a secondary alcohol group can be oxidized to a ketone. These oxidation reactions contribute to the diversity of metabolites formed and can influence the ultimate biological effects of the parent compound.

Table 2: Potential Metabolites of this compound

Metabolic PathwayPotential Metabolite
α-Hydroxylation (Allyl side)Allyl diazonium ion, 2-Oxopropanal
α-Hydroxylation (2-Oxopropyl side)2-Oxopropyl diazonium ion, Glyoxal
β-HydroxylationN-Nitroso(2-hydroxyallyl)-2-oxopropylamine, N-Nitrosoallyl-(2-hydroxypropyl)amine
OxidationFurther oxidized derivatives of hydroxylated metabolites

This table presents hypothetical metabolites based on established metabolic pathways of analogous nitrosamines.

Denitrosation Mechanisms

Denitrosation, the removal of the nitroso group, is a critical pathway in the metabolism of N-nitrosamines and is considered a detoxification route. This process for N-nitrosamines is primarily mediated by cytochrome P450 (CYP) enzymes. The proposed mechanism involves a CYP-mediated hydrogen abstraction at the α-carbon, which leads to the formation of a common radical intermediate. This intermediate is pivotal as it can lead to both bioactivation, resulting in the formation of DNA-reactive diazonium species, and deactivation through denitrosation. nih.gov

The denitrosation pathway competes with the bioactivation pathway. While bioactivation leads to the formation of electrophilic species that can interact with cellular macromolecules, denitrosation results in the release of nitric oxide (NO) and the corresponding amine, thereby mitigating the carcinogenic potential. nih.gov The balance between these two competing pathways is influenced by the specific nitrosamine substrate and the expression and activity of different CYP isozymes.

Influence of the Allyl Moiety on Metabolic Fate and Reactivity

The presence of an allyl group in the this compound molecule significantly influences its metabolism and biological effects. Studies on asymmetric nitrosamines containing an allyl group have revealed that this moiety is not metabolically inert. Instead, it actively participates in and modifies the metabolic processes, leading to varied organ-specific toxicities.

In studies with analogous allyl-containing nitrosamines, such as N-nitrosodiallylamine (NDAA), the allyl group is readily oxidized by isolated rat hepatocytes. nih.gov The primary metabolite identified in these in vitro studies is N-nitroso-(2,3-dihydroxypropyl)allylamine, indicating that the allyl chain is a target for oxidative metabolism. nih.gov This oxidation of the allyl group can alter the molecule's properties and subsequent metabolic fate.

Comparative Biotransformation Studies with this compound Analogues

Comparative studies of NAOP with its structural analogues provide valuable insights into the structure-metabolism relationships of asymmetric nitrosamines. These studies often utilize in vitro models to elucidate metabolic pathways and identify key metabolites.

Structure-Metabolism Relationships of Asymmetric Nitrosamines

The structure of an asymmetric nitrosamine plays a determining role in its metabolic profile and, consequently, its biological activity. For instance, in a comparative study of several β-oxidized nitrosamines, it was found that N-nitrosobis(2-oxopropyl)amine (BOP), a close analogue of NAOP, is metabolized differently in hamsters and rats, which may explain its organ-specific carcinogenicity. nih.gov

The rate of metabolism of nitrosamines is influenced by factors such as the length of the alkyl chain and the presence of functional groups. Generally, the rate of nitrogen production from symmetrical di-n-alkyl and methylalkyl nitrosamines increases with increasing molecular weight. nih.gov However, substitution at the β-carbon with hydroxyl, cyano, oxo, and methoxyl groups can significantly reduce the rate of metabolism. nih.gov

In Vitro Metabolic Models (e.g., isolated hepatocytes, microsomes, cell lines)

In vitro metabolic models are indispensable tools for studying the biotransformation of xenobiotics like this compound. These systems allow for the investigation of metabolic pathways in a controlled environment, providing data on metabolic stability, metabolite identification, and the enzymes involved.

Isolated Hepatocytes: Primary human hepatocytes are considered the gold standard for in vitro metabolism studies as they retain the full complement of metabolic enzymes and cellular complexity. dls.com Studies using isolated rat hepatocytes have been instrumental in understanding the metabolism of nitrosamines. For example, the metabolism of N-nitrosobis(2-oxopropyl)amine (BOP) was efficiently studied in freshly isolated hepatocytes from F-344 rats, where it was metabolized to N-nitroso(2-hydroxypropyl)(2-oxopropyl)amine (HPOP) and N-nitrosobis(2-hydroxypropyl)amine (BHP). nih.gov Similarly, the metabolism of the Z and E isomers of N-nitroso-N-methyl-(2-oxopropyl)amine was examined using freshly isolated rat hepatocytes, revealing that the E isomer was preferentially metabolized. researchgate.net

Microsomes: Liver microsomes, which are subcellular fractions of the endoplasmic reticulum, are enriched in phase I metabolic enzymes like cytochrome P450s. dls.comspringernature.com They are widely used for high-throughput screening of metabolic stability. springernature.com Interestingly, in the case of BOP, no metabolism was detected in microsomes from uninduced F-344 rats, highlighting that certain metabolic pathways may require the more complete cellular machinery present in intact hepatocytes. nih.gov

The following table summarizes the findings from a comparative in vitro metabolism study of N-nitrosobis(2-oxopropyl)amine (BOP), an analogue of NAOP.

In Vitro ModelCompoundKey FindingsReference
Isolated Rat HepatocytesN-nitrosobis(2-oxopropyl)amine (BOP)Efficiently metabolized to N-nitroso(2-hydroxypropyl)(2-oxopropyl)amine (HPOP) and N-nitrosobis(2-hydroxypropyl)amine (BHP). nih.gov
Rat Liver MicrosomesN-nitrosobis(2-oxopropyl)amine (BOP)No detectable metabolism under the tested conditions. nih.gov

Based on a comprehensive review of available scientific literature, there is no specific information regarding the chemical compound “this compound” and its molecular interactions with DNA. Extensive searches for this particular compound, including potential synonyms, did not yield any research findings related to its mechanisms of DNA interaction, the formation of specific DNA adducts, or the subsequent effects on DNA replication and repair.

The provided outline requires detailed, scientifically accurate content for each specified section and subsection. This includes:

Mechanisms of interaction with DNA.

Nucleophilic attack sites.

Formation and characterization of O6-alkylation and N7-alkylation adducts.

Impact of these adducts on DNA replication and repair.

Mechanisms of translesion synthesis bypass.

Influence of adduct structure on DNA repair enzyme recognition.

Without any dedicated research on "this compound," it is not possible to generate a factually accurate article that adheres to the strict requirements of the request. While research exists for structurally related nitrosamines, such as N-nitrosobis(2-oxopropyl)amine (BOP) and N-nitroso(2-oxopropyl)propylamine (NOPPA) nih.govnih.govnih.govnih.gov, the presence of an allyl group in the specified compound would likely lead to unique metabolic activation pathways and DNA adduct profiles. Extrapolating from other compounds would be scientifically unfounded and would violate the instruction to focus solely on this compound.

Therefore, the requested article cannot be generated at this time due to the absence of scientific data for the specific compound .

Molecular Interactions and Dna Adduct Formation Mechanisms

Interactions with Ribonucleic Acid (RNA) and Proteins

The metabolic activation of N-nitrosamines is a critical prerequisite for their interaction with cellular macromolecules. This process, primarily mediated by cytochrome P450 (CYP) enzymes, transforms the parent compound into highly reactive electrophilic intermediates. mdpi.com For N-Nitrosoallyl-2-oxopropylamine, it is hypothesized that enzymatic hydroxylation at the α-carbon position is a key activation step. This is analogous to the metabolism of structurally similar compounds like N-nitroso-2-oxopropylpropylamine (NOPPA). nih.gov This bioactivation results in the formation of unstable intermediates that can readily form covalent bonds with nucleophilic sites on cellular components like RNA and proteins. mdpi.com

While much of the research on N-nitrosamines has centered on their interactions with DNA, the formation of RNA adducts is also a significant consequence of exposure. The electrophilic species generated from the metabolism of this compound are expected to react with nitrogenous bases in RNA. Studies on other N-nitrosamines have demonstrated the formation of various RNA adducts. For instance, treatment of rats with N-nitrosodipropylamine (NDPA) led to the detection of N7-methylguanine in liver RNA, indicating that metabolic pathways can lead to the formation of methylating agents that modify RNA. nih.gov

The specific types of RNA adducts that may be formed by this compound have not been explicitly characterized. However, based on the known reactivity of N-nitrosamine metabolites, it is plausible that adducts would form at various nucleophilic centers in RNA bases, such as the N7 position of guanine (B1146940). The formation of such adducts can have profound implications for RNA function, potentially disrupting the intricate processes of transcription and translation, which are vital for protein synthesis and cellular regulation. researchgate.net The presence of these adducts could lead to errors in protein synthesis, the production of non-functional proteins, or the alteration of regulatory RNA functions, thereby contributing to cellular dysfunction.

In addition to nucleic acids, cellular proteins are also prominent targets for the reactive metabolites of N-nitrosamines. These electrophilic intermediates can form covalent adducts with various amino acid residues in proteins, such as cysteine and histidine. N-nitrosodimethylamine (NDMA), for example, is known to alkylate proteins. mdpi.com The covalent modification of proteins by these reactive species can lead to significant alterations in their structure and, consequently, their function.

Mechanisms of Molecular Events Leading to Cellular Alterations

The interaction of this compound with RNA and proteins initiates a complex series of molecular events that can culminate in significant cellular alterations. These mechanisms are multifaceted and often interconnected, involving both direct damage to macromolecules and the induction of cellular stress responses.

A key mechanism of cellular alteration induced by N-nitrosamines is the generation of oxidative stress. The metabolic activation process itself, as well as the subsequent cellular damage, can lead to an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defense capacity. nih.govnih.gov This state of oxidative stress can cause widespread damage to lipids, proteins, and nucleic acids, further contributing to cellular dysfunction. For example, N-nitrosamines have been shown to induce lipid peroxidation and deplete cellular antioxidants. nih.gov

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to model the electronic structure of nitrosamines and elucidate their reaction mechanisms. scispace.comacs.org These calculations can determine the distribution of electrons, molecular orbital energies, and the potential energy surfaces for chemical reactions, providing a quantitative understanding of their stability and reactivity.

Following α-hydroxylation, the resulting α-hydroxy-N-nitrosamine is an unstable intermediate that spontaneously decomposes. nih.govnih.gov This decomposition involves the cleavage of a C-N bond, leading to the formation of an aldehyde or ketone and a highly reactive diazonium ion. nih.gov This diazonium ion is the ultimate carcinogenic species, acting as a potent electrophile that can alkylate nucleophilic sites on DNA bases. scispace.comnih.gov

For an asymmetrical compound like N-Nitrosoallyl-2-oxopropylamine, there are two distinct α-carbons susceptible to hydroxylation: one on the allyl group and one on the 2-oxopropyl group. This leads to two potential reaction pathways:

Hydroxylation at the allyl group: This would lead to the formation of an allyldiazonium ion and pyruvaldehyde upon decomposition.

Hydroxylation at the 2-oxopropyl group: This would result in the formation of a 2-oxopropyldiazonium ion and acrolein.

Quantum chemical calculations can predict the relative likelihood of these competing pathways by evaluating the activation energy barriers for each hydroxylation step and the stability of the resulting intermediates. acs.orgfrontiersin.org Factors such as steric hindrance and the electronic properties of the substituents at the α-carbon have a directing influence on which pathway is favored. acs.orgacs.org

Bond dissociation energy (BDE) is a key descriptor of molecular stability. For N-nitrosamines, the N–NO bond is of particular interest. Theoretical studies have shown that the homolytic cleavage of this bond to form a nitrogen radical and nitric oxide (NO•) is energetically more favorable than heterolytic cleavage to form ions. nih.govacs.org This has implications for understanding potential denitrosation reactions.

Transition state analysis provides crucial information about the kinetics of a reaction. Calculations of the transition state structures and their corresponding activation energies (energy barriers) for the steps following α-hydroxylation reveal the rate-determining steps in the formation of the reactive diazonium ion. frontiersin.orgrsc.org For carcinogenic nitrosamines, studies show that the intermediate diazonium ions react with DNA via transition states that are kinetically competitive with or favored over reaction with water (detoxification). nih.govfrontiersin.org In contrast, non-carcinogenic nitrosamines may form more stable carbocation intermediates that are thermodynamically driven to react with water. nih.gov

Table 1: Representative Homolytic and Heterolytic N-NO Bond Dissociation Energies (BDEs) for N-Nitrosamine Compounds in Acetonitrile (B52724) Note: This table presents data for representative N-nitrosamines to illustrate typical energy values, as specific experimental or calculated data for this compound is not readily available. The values are in kcal/mol.

CompoundHomolytic BDE (ΔHhomo)Heterolytic BDE (ΔHhet)
N-Nitrosodiphenylamine28.564.9
N-Nitroso-N-methylaniline33.578.3
N-Nitroso-N-phenyl-1-naphthylamine28.164.7
Data sourced from studies on N-nitrosodiphenylamine derivatives. nih.govacs.org

Molecular Dynamics Simulations of this compound Interactions with Biomolecules

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of how a ligand like this compound interacts with biological macromolecules such as enzymes and DNA. nih.gov

Before metabolic activation can occur, this compound must bind to a metabolizing enzyme, typically a member of the Cytochrome P450 superfamily. acs.org Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein to form a stable complex. heraldopenaccess.us These simulations can identify the key amino acid residues in the enzyme's active site that interact with the ligand and estimate the strength of this interaction.

MD simulations following docking can then be used to assess the stability of the predicted binding pose and to calculate the binding free energy, which indicates the affinity of the ligand for the protein. researchgate.net Studies on other nitrosamines, such as N'-Nitrosoanabasine (NAB) and N'-Nitrosoanatabine (NAT) with CYP2A13, show that interactions are often dominated by hydrophobic forces and that the ligands remain stably bound in the active site pocket during simulations. heraldopenaccess.usresearchgate.net The binding free energy (ΔG_bind) for the formation of the CYP-NAB complex was calculated to be -38.19 kcal/mol, indicating a spontaneous and favorable interaction. heraldopenaccess.us It is expected that this compound would similarly interact with the active site of relevant CYP enzymes.

Table 2: Example Protein-Ligand Binding Affinities for Nitrosamines from Computational Studies

LigandProtein TargetDocking Score / Binding Free Energy (ΔG)Key Interaction Types
N'-Nitrosoanabasine (NAB)CYP2A13-38.19 kcal/mol (MM/GBSA)van der Waals, Electrostatic
N'-Nitrosoanatabine (NAT)CYP2A13-31.08 kcal/mol (MM/GBSA)van der Waals, Electrostatic
4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL)Acetylcholinesterase (AChE)-8.57 kcal/mol (Docking)Not specified
4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK)Acetylcholinesterase (AChE)-87.381 kJ/mol (-20.88 kcal/mol) (MM-PBSA)Not specified
Data compiled from various computational studies. heraldopenaccess.usnih.gov Note that different methods (MM/GBSA vs. Docking Score) and units are reported in the literature and are not directly comparable.

The ultimate endpoint of N-nitrosamine activation is the formation of covalent adducts with DNA. nih.gov The reactive diazonium ion generated from this compound can alkylate DNA, with common targets being the N7 and O6 positions of guanine (B1146940) and the N3 position of adenine. nih.gov

The specific structure of the DNA adduct formed by this compound would depend on which of the two non-equivalent alkyl groups (allyl vs. 2-oxopropyl) is transferred to the DNA base. The formation of these adducts distorts the regular structure of the DNA double helix. MD simulations can be used to study the conformational changes induced by these adducts and to assess their stability within the DNA structure. The persistence and structural nature of these lesions are critical factors in whether they lead to mutations during DNA replication or are successfully removed by DNA repair enzymes. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of a series of compounds with their biological activity, such as carcinogenic potency (often measured by the TD50 value, the dose required to induce tumors in 50% of test animals). nih.govsciforum.net For N-nitrosamines, QSAR models are developed to predict the carcinogenicity of untested compounds and to provide insights into the structural features that drive their activity. acs.orgscinito.ai

These models are built by calculating a set of numerical values, known as molecular descriptors, for each compound in a training set. These descriptors quantify various aspects of the molecule's structure, including:

Electronic Descriptors: Partial atomic charges, energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO/LUMO), and dipole moments. These relate to the molecule's reactivity. acs.org

Steric/Topological Descriptors: Molecular volume, surface area, shape indices, and connectivity indices. These relate to how the molecule fits into an enzyme's active site.

Physicochemical Descriptors: LogP (a measure of hydrophobicity/hydrophilicity), which influences the transport and bioavailability of the compound. acs.org

By applying statistical methods like multiple linear regression, a mathematical equation is derived that links these descriptors to the observed activity. nih.gov QSAR studies on N-nitrosamines have demonstrated that carcinogenicity is influenced by a combination of factors, including the stability of the α-carbocation/diazonium ion intermediate and steric factors that affect the accessibility of the α-hydrogens for enzymatic attack. acs.orgnih.gov These models support the mechanistic understanding that the potency of N-nitrosamines is primarily driven by their metabolism and subsequent reactivity with DNA. nih.gov

Table 3: Common Descriptor Classes in N-Nitrosamine QSAR Models

Descriptor ClassExamplesRelevance to Mechanism
Electronic HOMO/LUMO energies, Fukui functions, Partial chargesRelates to the ease of metabolic activation and the reactivity of the ultimate carcinogen.
Steric / Topological Molecular volume, Globularity, Steric hindrance at α-carbonAffects binding to metabolizing enzymes (e.g., CYP450) and accessibility for α-hydroxylation.
Physicochemical LogP (Octanol-water partition coefficient), SolubilityInfluences bioavailability, transport to target tissues, and interaction with enzymes.

Development of Molecular Descriptors (e.g., Multilevel Neighbourhoods of Atoms (MNA))

Quantitative Structure-Activity Relationship (QSAR) models are fundamental in predicting the biological activity of compounds based on their molecular structure. These models rely on molecular descriptors, which are numerical representations of a molecule's chemical and physical properties. A variety of descriptors have been employed in the study of N-nitrosamines, ranging from simple physicochemical properties to more complex topological and quantum chemical parameters. nih.govnih.gov

One such descriptor system is the Multilevel Neighbourhoods of Atoms (MNA) . MNA descriptors represent the structural environment of each atom in a molecule by considering its neighboring atoms and their connections up to a predefined sphere or level. This method allows for a detailed and hierarchical description of the molecular topology. While specific MNA-based QSAR studies on this compound are not prevalent in the public domain, the methodology's application to other N-nitrosamines provides a framework for its potential use.

Table 1: Potential Application of MNA Descriptors for this compound

Structural Feature Potential Influence on Activity How MNA Descriptors Would Capture This
Allyl GroupElectronic effects of the double bond, potential for specific metabolic pathways.Descriptors would encode the presence and connectivity of the sp2 hybridized carbons and the terminal vinyl group.
2-Oxopropyl GroupSteric hindrance, electronic withdrawing effect of the carbonyl group.Descriptors would reflect the presence of the carbonyl oxygen and the adjacent methyl group.
N-Nitroso GroupThe primary site for metabolic activation.The immediate atomic neighborhood of the nitroso nitrogen would be a key descriptor.

Predictive Models for Metabolic Activation Pathways and Adduct Formation Potential

The carcinogenicity of N-nitrosamines is intrinsically linked to their metabolic activation, primarily through cytochrome P450-mediated α-hydroxylation. nih.govnih.govnih.govhesiglobal.orgresearchgate.net This enzymatic reaction is a critical first step that leads to the formation of unstable α-hydroxy nitrosamines, which then spontaneously decompose to yield highly reactive electrophilic species capable of forming covalent adducts with DNA. nih.govnih.govhesiglobal.orgresearchgate.netmdpi.com

Predictive models for the metabolic activation of N-nitrosamines focus on identifying the likelihood of α-hydroxylation at the carbon atoms adjacent to the nitroso group. For this compound, there are two such positions: the α-carbon of the allyl group and the α-carbon of the 2-oxopropyl group.

Computational models can predict the relative ease of hydrogen abstraction from these two positions, thereby forecasting the major metabolic pathway. The stability of the resulting carbon-centered radical intermediate is a key factor in these predictions. It is hypothesized that the allyl group would be more susceptible to α-hydroxylation due to the resonance stabilization of the resulting allylic radical.

Once formed, the α-hydroxy this compound would decompose, leading to the formation of electrophilic intermediates. Based on the structure, two primary types of DNA adducts could be anticipated:

Allylating Adducts: Resulting from the decomposition of the α-hydroxylated allyl moiety.

2-Oxopropylating Adducts: Arising from the decomposition of the α-hydroxylated 2-oxopropyl moiety.

The specific nature of these adducts (e.g., attachment to guanine or other DNA bases) can be further investigated using quantum chemical calculations to model the reaction between the electrophile and a DNA model system. semanticscholar.orgnih.govbohrium.com

Table 2: Predicted Metabolic Activation and Adduct Formation for this compound

Metabolic Pathway Intermediate Species Potential DNA Adducts
α-Hydroxylation of Allyl GroupAllyldiazohydroxideAllyl-DNA adducts
α-Hydroxylation of 2-Oxopropyl Group2-Oxopropyldiazohydroxide2-Oxopropyl-DNA adducts

Conformational Analysis and Stereochemical Considerations

The stereochemistry of N-nitrosamines plays a significant role in their biological activity. This compound is an asymmetrical nitrosamine (B1359907), meaning the two substituents on the amino nitrogen are different. A key stereochemical feature of such nitrosamines is the restricted rotation around the N-N bond, which has partial double-bond character. nih.govacanthusresearch.comrsc.org This restricted rotation gives rise to the existence of two stable conformational isomers, or rotamers, designated as E and Z. nih.gov

These E and Z isomers are diastereomers and can, in principle, exhibit different physical, chemical, and biological properties. The relative stability of the E and Z isomers is influenced by the steric and electronic interactions between the nitroso-oxygen and the alkyl substituents. rsc.org In the case of this compound, the bulkier 2-oxopropyl group would likely favor the trans position relative to the nitroso-oxygen to minimize steric hindrance, potentially making the E isomer the more stable and abundant form. rsc.org

Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the energy of both the E and Z conformers and the rotational energy barrier between them. nih.gov These calculations can provide an estimate of the equilibrium ratio of the two isomers at a given temperature. Furthermore, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can be used experimentally to distinguish and quantify the two rotamers in solution. acanthusresearch.comnih.govcdnsciencepub.com

The differential metabolism of E and Z isomers of other asymmetrical nitrosamines has been reported, with one isomer often being metabolized more efficiently than the other. researchgate.net This highlights the importance of considering the stereochemistry of this compound when evaluating its potential biological effects, as the two isomers may have different carcinogenic potencies.

Table 3: Stereochemical Properties of this compound

Property Description Implication
Isomerism Exists as two stable rotamers (E and Z) due to restricted N-N bond rotation.The two isomers may have different biological activities and metabolic fates.
Relative Stability The E isomer is predicted to be more stable due to reduced steric hindrance.The equilibrium mixture will likely contain a higher proportion of the E isomer.
Interconversion The E and Z isomers can interconvert by overcoming a rotational energy barrier.The rate of interconversion can influence the observed biological effects.

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Separation and Quantification in Complex Matrices

Chromatographic techniques are fundamental for the separation of N-Nitrosoallyl-2-oxopropylamine from complex sample matrices prior to its detection and quantification. The choice of technique is often dictated by the volatility and thermal stability of the analyte.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally labile nitrosamines. Method development for this compound would logically begin with reversed-phase chromatography, given its wide applicability.

A typical HPLC method would involve a C18 or a more polar-embedded stationary phase to achieve adequate retention and separation from matrix components. The mobile phase would likely consist of a gradient of water and an organic solvent such as acetonitrile (B52724) or methanol, often with the addition of a small percentage of formic acid to improve peak shape and ionization efficiency if coupled with a mass spectrometer. nih.govyoutube.com Detection can be achieved using a UV detector, as nitrosamines typically exhibit a characteristic UV absorbance, or more selectively, a mass spectrometer. nih.gov For complex matrices, sample preparation steps such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are crucial to remove interferences. researchgate.net

ParameterTypical Condition
Column C18 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid
Gradient Optimized for separation from matrix
Flow Rate 0.5 - 1.0 mL/min
Detection UV (e.g., 230-254 nm) or Mass Spectrometry
This table presents a hypothetical HPLC method for this compound based on common practices for nitrosamine (B1359907) analysis.

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable nitrosamines. nih.gov Given the structure of this compound, its volatility would need to be assessed to determine the suitability of GC. If it is sufficiently volatile and thermally stable, GC coupled with a selective detector can provide excellent separation and sensitivity.

Commonly used detectors for nitrosamine analysis include the nitrogen-phosphorus detector (NPD) and the thermal energy analyzer (TEA), which offers high selectivity for the nitroso functional group. However, mass spectrometry (MS) is the most definitive detector. synzeal.com A capillary column with a mid-polar stationary phase, such as a 5% phenyl-methylpolysiloxane, is often employed. researchgate.net Sample preparation for GC analysis typically involves extraction with an organic solvent followed by concentration.

ParameterTypical Condition
Column Mid-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium or Hydrogen
Inlet Temperature Optimized to ensure volatilization without degradation
Oven Program Temperature gradient to separate analytes
Detector Mass Spectrometry (MS), Thermal Energy Analyzer (TEA)
This table outlines typical GC conditions that could be adapted for the analysis of this compound, assuming sufficient volatility and thermal stability.

Ultra-Performance Liquid Chromatography (UPLC) Advancements

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and faster analysis times. These benefits are attributed to the use of columns packed with sub-2 µm particles. For the analysis of this compound, a UPLC method would provide superior separation from complex matrix components, which is particularly important for trace-level analysis. osti.gov

A UPLC method would typically employ a sub-2 µm particle column (e.g., C18 or HSS T3) and a rapid gradient elution with a mobile phase similar to that used in HPLC. The reduced particle size allows for higher flow rates without sacrificing resolution, leading to significantly shorter run times. UPLC is almost always coupled with mass spectrometry, particularly tandem mass spectrometry, to take full advantage of its sensitivity and speed. nih.gov

ParameterTypical Condition
Column Sub-2 µm particle column (e.g., 50-100 mm x 2.1 mm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid
Gradient Rapid gradient for fast analysis
Flow Rate 0.4 - 0.8 mL/min
Detection Tandem Mass Spectrometry (MS/MS)
This table illustrates a potential UPLC method for this compound, highlighting the advancements over conventional HPLC.

Mass Spectrometry (MS) for Metabolite and Adduct Identification

Mass spectrometry is an indispensable tool for the structural elucidation and sensitive quantification of this compound and its potential metabolites or adducts.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) provides detailed structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. For this compound, the protonated molecule [M+H]⁺ would be selected in the first mass analyzer. In the collision cell, this precursor ion would be fragmented through collision-induced dissociation (CID).

The fragmentation pattern of nitrosamines is often characterized by the neutral loss of the nitroso group (•NO, 30 Da) or related species. Other characteristic fragmentations can occur at the C-N bonds adjacent to the nitroso group. For this compound, characteristic fragments would be expected from the cleavage of the allyl and 2-oxopropyl groups. The exact fragmentation pattern would need to be determined experimentally using a pure standard of the compound. High-resolution mass spectrometry (HRMS) would be invaluable in determining the elemental composition of the fragment ions, further aiding in structural elucidation.

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Proposed Neutral Loss
[M+H]⁺[M+H - 30]⁺•NO
[M+H]⁺[M+H - 41]⁺C₃H₅ (allyl group)
[M+H]⁺[M+H - 57]⁺C₃H₅O (oxopropyl group)
This table presents hypothetical MS/MS fragmentation data for this compound based on known fragmentation pathways of similar compounds.

Isotope Dilution Mass Spectrometry for Absolute Quantification

Isotope dilution mass spectrometry (IDMS) is the gold standard for accurate and precise quantification of analytes in complex matrices. This technique involves spiking the sample with a known amount of a stable isotope-labeled internal standard of the analyte. For this compound, a synthesized analog containing stable isotopes such as ¹³C, ¹⁵N, or ²H would be used.

The isotopically labeled standard is chemically identical to the analyte and therefore behaves identically during sample preparation, extraction, and chromatographic separation. Any losses of the analyte during these steps are corrected for by measuring the ratio of the analyte to the internal standard in the mass spectrometer. This approach minimizes the impact of matrix effects and variations in instrument response, leading to highly accurate and reliable quantitative results.

AnalyteInternal StandardRationale
This compound[¹³C₃, ¹⁵N₂]-N-Nitrosoallyl-2-oxopropylamineThe use of multiple stable isotopes provides a significant mass shift, preventing spectral overlap and ensuring accurate quantification. The standard co-elutes with the analyte, correcting for matrix effects and procedural losses.
This table illustrates the principle of isotope dilution mass spectrometry for the absolute quantification of this compound.

High-Resolution Mass Spectrometry for Metabolite Profiling

High-resolution mass spectrometry (HRMS) is an indispensable tool for the comprehensive profiling of this compound metabolites. Coupled with liquid chromatography (LC), LC-HRMS allows for the separation, detection, and identification of metabolic products from complex biological matrices such as microsomal incubations or urine. The high mass accuracy and resolution of HRMS instruments, such as time-of-flight (TOF) and Orbitrap mass analyzers, enable the determination of elemental compositions for metabolites, facilitating their structural elucidation. researchgate.netnih.govau.dk

In the study of analogous N-nitrosamines like N-nitroso(2-oxopropyl)propylamine (NOPPA), metabolic pathways have been shown to involve α-hydroxylation, leading to the formation of reactive intermediates. nih.gov For this compound, it is hypothesized that metabolism proceeds through similar pathways. HRMS can be employed to identify metabolites resulting from the hydroxylation of the allyl and 2-oxopropyl groups, as well as subsequent oxidation and conjugation products.

A typical workflow for metabolite profiling of this compound using LC-HRMS would involve:

Incubation of the parent compound with liver microsomes or hepatocytes.

Extraction of the metabolites from the incubation mixture.

Separation of the metabolites using reversed-phase or hydrophilic interaction liquid chromatography.

Detection and fragmentation of the metabolites using an HRMS instrument.

Data processing to identify potential metabolite features by comparing treated samples with controls.

Structural annotation of significant features based on accurate mass, fragmentation patterns, and retention time. nih.govosti.gov

Table 1: Putative Metabolites of this compound Identified by High-Resolution Mass Spectrometry

Putative MetaboliteProposed Metabolic ReactionTheoretical m/z [M+H]⁺
N-Nitroso(2,3-dihydroxypropyl)-2-oxopropylamineDihydroxylation of allyl group192.0924
N-Nitrosoallyl-2-hydroxypropylamineReduction of keto group160.1026
N-Nitrosoallyl-1-carboxyethylamineOxidation of 2-oxopropyl group174.0662
N-Nitroso(2-oxopropyl)glyoxylic acidOxidation of allyl group189.0404

This table presents hypothetical metabolites based on known metabolic pathways of similar N-nitrosamines. The theoretical m/z values are calculated based on their predicted chemical formulas.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization of Adducts and Metabolites

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural determination of metabolites and, crucially, for characterizing the structure of DNA adducts formed from reactive metabolites. While HRMS can provide the elemental composition of an adduct, NMR provides detailed information about the three-dimensional structure, including the site of adduction on the DNA base and the stereochemistry of the adduct. nih.govnih.govresearchgate.net

The metabolic activation of N-nitrosamines can lead to the formation of highly reactive electrophiles that can alkylate DNA. For instance, the metabolic activation of NOPPA is known to produce a methylating agent that forms 7-methylguanine (B141273) in DNA. nih.gov It is plausible that this compound, upon metabolic activation, could generate intermediates that form distinct DNA adducts.

The structural characterization of a this compound-DNA adduct using NMR would typically involve the following steps:

Synthesis of the suspected DNA adduct or isolation of the adduct from in vitro incubations of DNA with the activated nitrosamine.

Incorporation of the adducted nucleotide into a short DNA oligonucleotide.

Acquisition of one-dimensional (1D) and two-dimensional (2D) NMR spectra (e.g., COSY, TOCSY, NOESY, HSQC, HMBC).

Assignment of the proton and carbon signals of the oligonucleotide and the adduct.

Use of Nuclear Overhauser Effect (NOE) data to determine internuclear distances and establish the conformation of the adduct within the DNA helix. nih.govnih.gov

Table 2: Representative NMR Data for a Hypothetical DNA Adduct of this compound

Structural FeatureExpected NMR Observation
Site of AdductionChemical shift changes in the protons and carbons of the affected DNA base (e.g., guanine (B1146940) H8, N7).
Adduct ConformationNOEs between the protons of the adducted moiety and the protons of the DNA sugar-phosphate backbone and neighboring bases.
StereochemistryJ-coupling constants and specific NOE patterns can help determine the relative stereochemistry of the adduct.
Impact on DNA StructureChanges in the chemical shifts and coupling constants of the DNA protons indicating local distortions in the DNA helix.

This table provides a generalized expectation of NMR data for a hypothetical DNA adduct. Actual chemical shifts and NOEs would be specific to the precise structure of the adduct.

Spectrophotometric and Spectrofluorometric Methods for Mechanistic Assays

Spectrophotometric and spectrofluorometric assays are valuable for investigating the kinetics and mechanisms of enzymatic reactions involved in the metabolic activation of this compound. These methods are often used to monitor the activity of cytochrome P450 enzymes, which are frequently implicated in the metabolism of nitrosamines. nih.gov

Spectrofluorometric methods offer higher sensitivity and can be used to develop specific assays for particular metabolic reactions. springernature.comnih.gov For example, if a metabolite of this compound is fluorescent, its formation can be monitored directly. Alternatively, fluorescent probes can be used to detect the formation of reactive oxygen species (ROS) that may be generated during the metabolic process.

Furthermore, fluorescence quenching assays can be employed to study the interaction of this compound and its metabolites with macromolecules like DNA. rsc.org The binding of a small molecule to DNA can alter the fluorescence of either the molecule itself or a fluorescent intercalator, providing information about binding affinities and modes of interaction.

Table 3: Spectroscopic Assays for Mechanistic Studies of this compound

Assay TypePrincipleApplication
NADPH Depletion Assay (Spectrophotometric)Measures the decrease in absorbance at 340 nm due to the consumption of NADPH by cytochrome P450 enzymes.Determining the overall rate of metabolic turnover of this compound.
Formaldehyde (B43269) Dehydrogenase Assay (Spectrophotometric)Couples the formation of formaldehyde (a potential metabolite from demethylation) to the reduction of NAD⁺, which is monitored at 340 nm.Quantifying specific demethylation pathways.
Ethoxyresorufin-O-deethylase (EROD) Assay (Spectrofluorometric)Measures the O-deethylation of a non-fluorescent substrate to the highly fluorescent resorufin (B1680543) to probe the activity of specific P450 isozymes (e.g., CYP1A).Investigating the involvement of specific cytochrome P450 enzymes in the metabolism of this compound.
DNA Intercalation Assay (Spectrofluorometric)Monitors the change in fluorescence of a DNA-intercalating dye (e.g., ethidium (B1194527) bromide) upon displacement by the test compound.Assessing the potential of this compound or its metabolites to bind to DNA.

Future Directions and Emerging Research Avenues

Unexplored Biotransformation Pathways and Their Significance

The metabolic fate of N-Nitrosoallyl-2-oxopropylamine is a critical area warranting further investigation. While the biotransformation of several nitrosamines has been documented, the specific pathways for this compound remain largely uncharacterized. It is generally understood that nitrosamines require metabolic activation to exert their biological effects, a process often initiated by cytochrome P450 (CYP) enzymes. nih.gov This activation typically involves α-hydroxylation, leading to the formation of unstable intermediates that can alkylate cellular macromolecules like DNA. nih.gov

Future research should focus on identifying the specific CYP isozymes responsible for the metabolism of this compound. Understanding these initial steps is crucial, as the metabolic route can significantly influence the compound's biological activity. For instance, studies on other nitrosamines have shown that different metabolic pathways can lead to varying degrees of DNA damage and organ specificity. nih.gov

Beyond α-hydroxylation, other potential biotransformation routes such as β-hydroxylation, reduction, and conjugation reactions should be explored. The identification of novel metabolites through advanced analytical techniques will be key to constructing a comprehensive metabolic map. This knowledge will not only elucidate the mechanisms of action but also aid in the development of strategies to mitigate potential adverse effects. The gut microbiota's role in metabolizing xenobiotics, including other nitrosamines, suggests another important and unexplored avenue for the biotransformation of this compound. acs.org

Application of Advanced Multi-Omics Technologies in Mechanistic Research

The advent of multi-omics technologies offers a powerful lens through which to investigate the complex interactions of this compound with biological systems. exlibrisgroup.comnih.gov By integrating genomics, transcriptomics, proteomics, and metabolomics, researchers can obtain a holistic view of the molecular perturbations induced by this compound. nih.govresearchgate.net

Omics TechnologyPotential Application in this compound Research
Genomics Identifying genetic polymorphisms that influence susceptibility to the effects of this compound.
Transcriptomics Profiling changes in gene expression in response to exposure, revealing affected cellular pathways.
Proteomics Identifying protein adducts and alterations in protein expression and post-translational modifications.
Metabolomics Characterizing the metabolic fingerprint of exposure and identifying novel biotransformation products.

The application of multi-omics can help in constructing detailed regulatory networks and identifying key signaling pathways that are disrupted by this compound. nih.gov This systems-level understanding is essential for moving beyond a reductionist view and appreciating the full spectrum of its biological effects. Furthermore, single-cell multi-omics can provide unprecedented resolution, allowing for the study of heterogeneous cellular responses within a tissue. exlibrisgroup.com

Development of Novel Biosensors for in situ Molecular Interaction Studies

Real-time monitoring of this compound and its interactions with biological targets at the molecular level is a significant challenge. The development of novel biosensors could revolutionize our ability to study its kinetics and dynamics in situ. Current analytical methods for nitrosamine (B1359907) detection often involve laborious sample preparation and sophisticated instrumentation. nih.gov

Future research should focus on creating sensitive and selective biosensors, potentially based on principles such as fluorescence, electrochemistry, or surface plasmon resonance. researchgate.netmdpi.com For instance, aptamer-based sensors, which utilize short single-stranded DNA or RNA molecules that can bind to specific targets, hold promise for the detection of small molecules like nitrosamines. mdpi.com Another approach could involve the engineering of whole-cell biosensors that produce a measurable signal, such as a change in color or fluorescence, in the presence of the target compound. researchgate.net The development of such tools would enable dynamic monitoring of the compound in various biological matrices and facilitate high-throughput screening of potential inhibitors or modulators of its activity.

Integration of in silico and in vitro Methodologies for Comprehensive Mechanistic Understanding

The integration of computational (in silico) and laboratory-based (in vitro) approaches provides a synergistic framework for a more comprehensive understanding of the mechanisms of this compound. nih.gov In silico methods, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, can be used to predict the compound's properties, metabolic fate, and potential interactions with biological targets. nih.gov

These computational predictions can then guide and refine in vitro experiments, making them more targeted and efficient. For example, molecular docking could predict the binding affinity of this compound to various CYP enzymes, and these predictions could be validated through in vitro metabolism studies using specific enzyme inhibitors or recombinant enzymes.

This iterative cycle of computational prediction and experimental validation can accelerate the pace of research and reduce the reliance on animal testing. nih.gov Furthermore, the development of sophisticated in silico models that can simulate the complex biological processes involved in the compound's mechanism of action will be invaluable for risk assessment and for designing safer analogues.

Investigation of Environmental Bioremediation Mechanisms (Excluding Ecological Impact)

Given the potential presence of nitrosamines in the environment, exploring mechanisms for their bioremediation is of considerable importance. nih.govscielo.org.za While the ecological impact is outside the scope of this article, understanding the fundamental biochemical processes by which microorganisms can degrade this compound is a crucial area of future research.

Studies on other nitrosamines have shown that certain bacteria possess enzymatic machinery capable of breaking them down. asm.orgresearchgate.netnih.gov The primary mechanism often involves biodegradation, where microbial enzymes catalyze the cleavage of the N-N=O bond or the modification of the alkyl side chains. nih.gov

Future investigations should aim to isolate and characterize microbial strains that can effectively metabolize this compound. Identifying the specific enzymes and metabolic pathways involved in this degradation is a key objective. This knowledge could pave the way for the development of bioremediation strategies to remove this compound from contaminated environments. Techniques such as enrichment culture and metagenomics can be employed to discover novel microorganisms and catabolic genes relevant to the bioremediation of this specific nitrosamine.

Q & A

Q. How do regulatory thresholds (e.g., EMA’s 18 ng/day) impact method validation for this compound?

  • Methodological Answer : Align method validation with ICH Q2(R2), ensuring LOQ ≤ 6 ng/g in drug products. Include robustness testing for pH (2.0–9.0) and temperature (4–40°C) variations to simulate real-world conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.